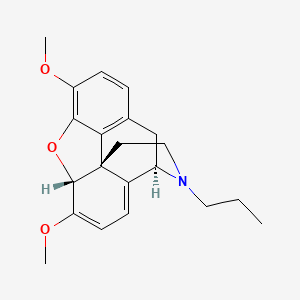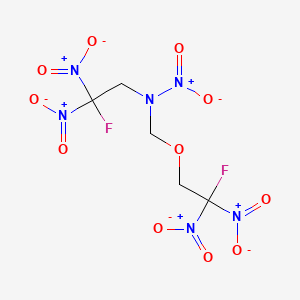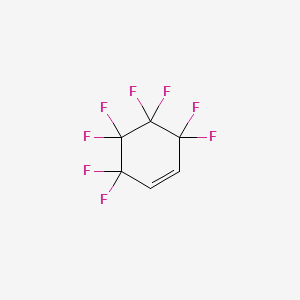![molecular formula C10H10BF3O3 B13410120 {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid CAS No. 958453-62-8](/img/structure/B13410120.png)
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid is a boronic acid derivative that contains a trifluorobutene group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluorobutene group introduces unique electronic and steric properties to the molecule, potentially enhancing its reactivity and selectivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid typically involves the following steps:
Formation of the Trifluorobutene Group: The trifluorobutene group can be synthesized through the fluorination of butene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to the Phenyl Ring: The trifluorobutene group is then attached to a phenyl ring through an etherification reaction, using a suitable base and solvent.
Introduction of the Boronic Acid Group: The phenyl ring with the trifluorobutene group is then subjected to borylation using reagents such as bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid can undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The trifluorobutene group can be reduced to form trifluorobutane derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Trifluorobutane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid would depend on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluorobutene group may influence the reactivity and selectivity of the compound through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluorobutene group, making it less sterically hindered and potentially less reactive.
4-(But-3-en-1-yl-oxy)-phenylboronic Acid: Similar structure but without the trifluorination, leading to different electronic properties.
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-benzoic Acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity.
Uniqueness
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid is unique due to the presence of both the trifluorobutene and boronic acid groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
958453-62-8 |
|---|---|
Molecular Formula |
C10H10BF3O3 |
Molecular Weight |
245.99 g/mol |
IUPAC Name |
[4-(3,4,4-trifluorobut-3-enoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O3/c12-9(10(13)14)5-6-17-8-3-1-7(2-4-8)11(15)16/h1-4,15-16H,5-6H2 |
InChI Key |
KXNFCWJTRPDIKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(=C(F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


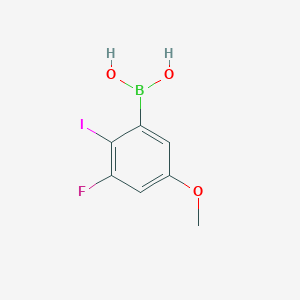
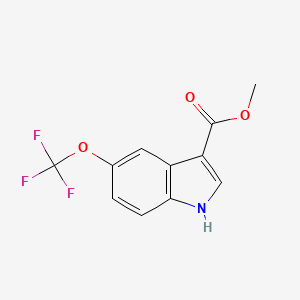
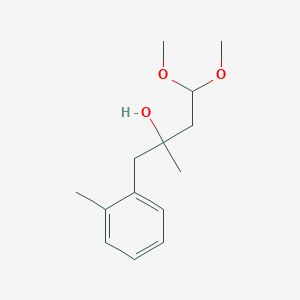
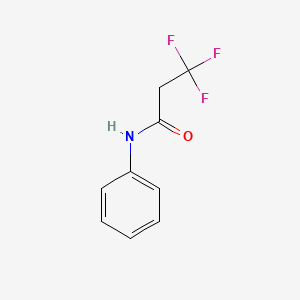

![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
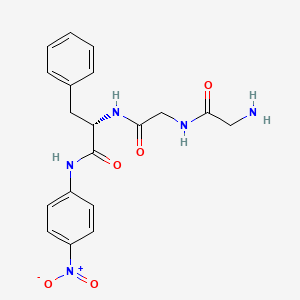
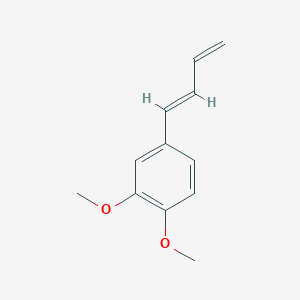
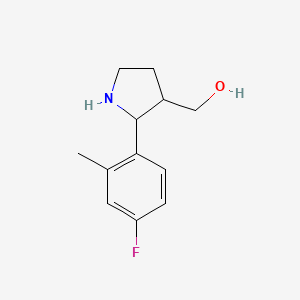
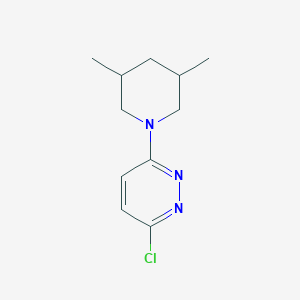
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
